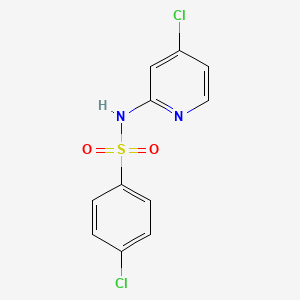
3-nitrophenyl diphenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “3-nitrophenyl diphenylcarbamate” are not available, related compounds such as carbamates of 4-nitrophenylchloroformate have been synthesized through simple nucleophilic substitution reactions . Another method involves the double Friedel-Crafts reaction of commercial aldehydes and anilines .
Aplicaciones Científicas De Investigación
Chiral Alkaloid Analysis
3-nitrophenyl diphenylcarbamate can be used in the analysis of chiral alkaloids. Alkaloids are distributed in the plant kingdom and play an important role in protection, germination, and plant growth stimulants . Liquid chromatography using chiral stationary phases (CSP) has proven to be an essential tool with a wide range of applications, including the analysis of the stereochemistry of natural compounds .
Preparation of Chiral Stationary Phases for HPLC
3-nitrophenyl diphenylcarbamate can be used in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). For example, 3-(Methylene-bis(1′,4′-phenylene) dicarbamate-2,3-bis(3,5-dimethylphenylcarbamate)-amylose)-2-hydroxylpropoxy-propylsilyl-appended silica particles (DMP-AM-HPS), a new type of 2, 3-regioselectively substituted amylose-immobilized CSP for HPLC, have been prepared . This phase has exhibited excellent selectivity in separating enantiomers of a wide range of chiral drug compounds .
Chiral Separation
3-nitrophenyl diphenylcarbamate can be used in the chiral separation of compounds. Chiral separation has been a hot topic in many fields, including natural product research, stereospecific synthesis, pharmaceutical industry, and environmental studies . Application of chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) is one of the most direct, simple, and effective methods for separating enantiomers of chiral compounds .
Chiral Recognition Abilities
3-nitrophenyl diphenylcarbamate derivatives have shown attractive chiral recognition abilities, especially for dihydropyridine calcium antagonist racemates .
Pharmaceutical Industry
In the pharmaceutical industry, 3-nitrophenyl diphenylcarbamate can be used in the development of new drugs. The ability to separate and analyze chiral compounds is crucial in drug development, as different enantiomers of a drug can have different pharmacological activities .
Environmental Studies
In environmental studies, 3-nitrophenyl diphenylcarbamate can be used in the analysis of chiral pollutants. The ability to separate and analyze chiral pollutants is important in understanding their behavior and impact on the environment .
Direcciones Futuras
While specific future directions for “3-nitrophenyl diphenylcarbamate” are not available, synthetic chemistry, in general, faces challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . These challenges present opportunities for future research and development.
Propiedades
IUPAC Name |
(3-nitrophenyl) N,N-diphenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(25-18-13-7-12-17(14-18)21(23)24)20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHDOTRSRDQOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrophenyl diphenylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-[(1,3-benzothiazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5786791.png)


![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5786826.png)
![2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5786831.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5786832.png)
![1-(5-chloro-2-methylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5786843.png)
![2-(4-chlorophenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5786851.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5786855.png)
![4-[({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B5786863.png)
![N'-[(4-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide](/img/structure/B5786868.png)


